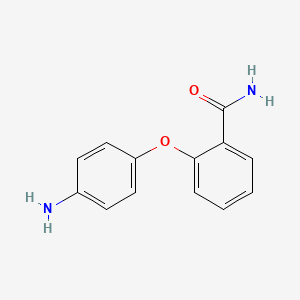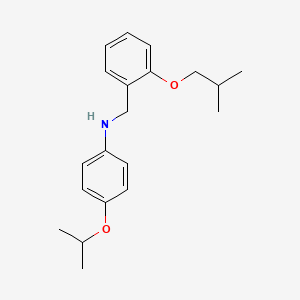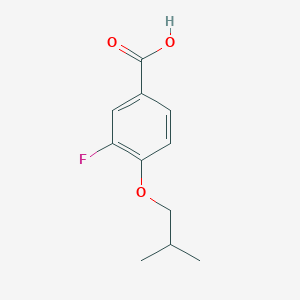![molecular formula C9H10ClF3N2O B1451711 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol CAS No. 1040006-07-2](/img/structure/B1451711.png)
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol
Übersicht
Beschreibung
The compound “3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol” is an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position. The 2-position of the pyridine ring is connected to a propyl chain with an amino group at the 3-position and a hydroxyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, which contributes to its aromaticity. The electronegative chlorine and fluorine atoms would create polar bonds, leading to regions of partial positive and negative charges within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring could undergo electrophilic substitution reactions, while the amino and hydroxyl groups could participate in various reactions such as condensation or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar bonds would likely make the compound polar, potentially soluble in polar solvents, and may have a significant impact on its boiling and melting points .Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid (CGA) Research
- Biological and Pharmacological Effects : CGA, a phenolic compound, exhibits a range of therapeutic roles including antioxidant, anti-inflammatory, and cardioprotective effects. It is involved in modulating lipid and glucose metabolism, offering potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective effects further suggest its value in protecting against chemical-induced injuries. These properties underscore CGA's potential as a natural food additive and in pharmacological applications (Naveed et al., 2018).
Propargylic Alcohols in Synthesis
- Synthetic Strategies for Heterocycles : Propargylic alcohols offer diverse possibilities for the construction of polycyclic systems, including pyridines and quinolines. These compounds are significant in medicinal chemistry, drug discovery, and as components of pharmaceuticals, suggesting potential synthetic pathways involving 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol (Mishra et al., 2022).
Quinoline Derivatives as Corrosion Inhibitors
- Anticorrosive Materials : Quinoline derivatives, due to their electron density and ability to form stable chelating complexes, serve as effective anticorrosive materials. This suggests potential applications of chlorinated and fluorinated pyridinyl compounds in developing new corrosion inhibitors (Verma et al., 2020).
Downstream Processing of Bioproducts
- Recovery and Purification : The review on downstream processing of 1,3-propanediol highlights the cost implications and technological challenges in the microbial production of value-added chemicals, which could relate to the processing and applications of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol in industrial settings (Xiu & Zeng, 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O/c10-7-4-6(9(11,12)13)5-15-8(7)14-2-1-3-16/h4-5,16H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLJBBBOBFVMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)

![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)
![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)

![N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1451647.png)
![5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine](/img/structure/B1451649.png)
